molecular formula C12H19NO3 B13818932 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane

3-Boc-8-oxo-3-azabicyclo[4.2.0]octane

Cat. No.: B13818932
M. Wt: 225.28 g/mol
InChI Key: QUMADJAHTIPMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-8-oxo-3-azabicyclo[420]octane is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tetrahydro-1,3-oxazines, which are acylated with diketen followed by diazo exchange, irradiation, and reduction to yield the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Boc-8-oxo-3-azabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The Boc protecting group can be substituted under acidic conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Boc-8-oxo-3-azabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and as a building block for more complex structures.

Mechanism of Action

The mechanism of action of 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications. The bicyclic structure enables the compound to fit into specific binding sites, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the Boc protecting group.

    Tropane alkaloids: These compounds have a similar core structure and are known for their biological activities.

Uniqueness

3-Boc-8-oxo-3-azabicyclo[4.2.0]octane is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-8-6-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3

InChI Key

QUMADJAHTIPMBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.